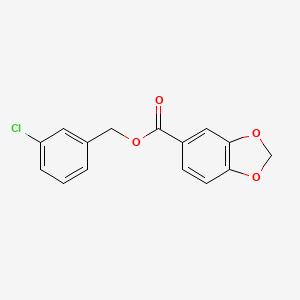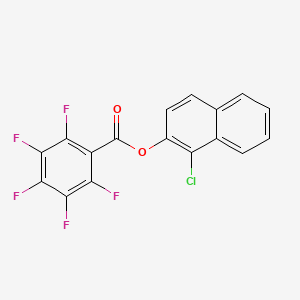
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate
Vue d'ensemble
Description
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate, also known as CBDC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBDC belongs to the class of benzodioxole derivatives and is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate is not fully understood, but it is believed to interact with various biological targets such as receptors and enzymes. 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been shown to interact with the cannabinoid receptors, which are involved in several physiological processes such as pain sensation, appetite, and mood regulation. Additionally, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate induces apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it an ideal candidate for drug development. Additionally, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been extensively studied, and its pharmacological properties are well characterized. However, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate is not fully understood, which can make it challenging to design experiments to elucidate its pharmacological properties.
Orientations Futures
There are several future directions for research on 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate. One potential direction is to investigate the potential of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, more research is needed to understand the mechanism of action of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate and its interaction with various biological targets. Furthermore, the potential of 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate as a therapeutic agent for the treatment of neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS) should be explored. Finally, the development of novel formulations and delivery systems for 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate could improve its pharmacokinetic properties and increase its efficacy.
Applications De Recherche Scientifique
3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate exhibits potent anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 3-chlorobenzyl 1,3-benzodioxole-5-carboxylate has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(3-chlorophenyl)methyl 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-3-1-2-10(6-12)8-18-15(17)11-4-5-13-14(7-11)20-9-19-13/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTCBDDLDHAYPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-(4-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4105277.png)
![N-{[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4105290.png)
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4105298.png)
![methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4105302.png)
![3-(diphenylmethyl)-5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4105307.png)
![10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4105322.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4105327.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4105342.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4105348.png)
![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole](/img/structure/B4105352.png)
![1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4105369.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide](/img/structure/B4105371.png)
![2-{[4-[(4-chlorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4105376.png)